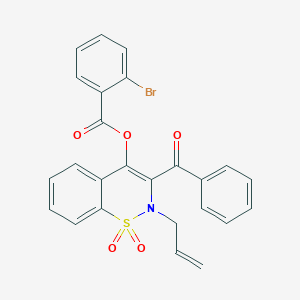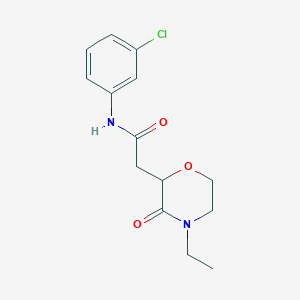![molecular formula C18H21N3OS B11585263 (5Z)-3-ethyl-5-{[1-(2-methylpropyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11585263.png)
(5Z)-3-ethyl-5-{[1-(2-methylpropyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of indole and imidazolidinone moieties, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the imidazolidinone ring. Key steps include:
Formation of the Indole Derivative: This involves the reaction of 2-methylpropylamine with an appropriate indole precursor under acidic conditions.
Formation of the Imidazolidinone Ring: The indole derivative is then reacted with ethyl isothiocyanate to form the imidazolidinone ring. This step requires careful control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated or alkoxylated derivatives
Wissenschaftliche Forschungsanwendungen
(5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of (5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammatory pathways.
Pathways Involved: It may modulate the activity of key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-THIOIMIDAZOLIDIN-4-ONE: Similar structure but with a different sulfur oxidation state.
(5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-OXYIMIDAZOLIDIN-4-ONE: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
The unique combination of indole and imidazolidinone moieties in (5Z)-3-ETHYL-5-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C18H21N3OS |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(5Z)-3-ethyl-5-[[1-(2-methylpropyl)indol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H21N3OS/c1-4-21-17(22)15(19-18(21)23)9-13-11-20(10-12(2)3)16-8-6-5-7-14(13)16/h5-9,11-12H,4,10H2,1-3H3,(H,19,23)/b15-9- |
InChI-Schlüssel |
NDIMPVUJJKLADH-DHDCSXOGSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(C)C)/NC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(C)C)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpropyl 6-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11585186.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585190.png)
![5-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11585197.png)

![3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11585216.png)
![cyclohexyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B11585219.png)

![Propyl 5-carbamoyl-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate](/img/structure/B11585230.png)
![N-butyl-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11585232.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11585236.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585241.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585245.png)
![(6Z)-3-(4-chlorophenyl)-6-{4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585248.png)
![prop-2-en-1-yl 2-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11585250.png)
